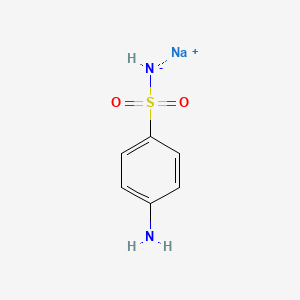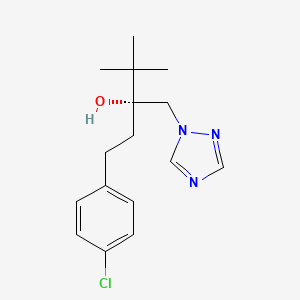
(R)-tebuconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tebuconazole is the (R)-enantiomer of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. It is an enantiomer of a (S)-tebuconazole.
Aplicaciones Científicas De Investigación
1. Environmental Impact and Bioaccumulation
(R)-tebuconazole has been studied for its environmental impact, particularly in aquatic ecosystems. For instance, Liu et al. (2016) investigated the chiral bioaccumulation behavior of tebuconazole in zebrafish (Danio rerio), observing preferential accumulation of (-)-R-tebuconazole in these fish. The study highlighted the importance of considering the fate of tebuconazole in the aquatic environment at the enantiomer level (Liu et al., 2016).
2. Soil Microbial Diversity and Activity
Research by Baćmaga et al. (2021) demonstrated that tebuconazole affects soil ecosystems, changing the population numbers and diversity of bacterial communities, and influencing the enzymatic activity of soil. This suggests that the frequent use of tebuconazole may pose risks to soil biological diversity (Baćmaga et al., 2021).
3. Toxicity and Mechanisms in Organisms
A study by Othmène et al. (2020) indicated that tebuconazole triggers mitochondrial pathways of apoptosis in cardiac cells, mediated through a ROS-dependent pathway. This research is pivotal in understanding the cytotoxic effects of tebuconazole on cardiac health (Othmène et al., 2020).
4. Biomonitoring and Exposure Analysis
Mercadante et al. (2018) conducted a study on the accumulation of tebuconazole in hair samples from agricultural workers. This study is crucial for understanding long-term exposure to tebuconazole and suggests that hair is a promising matrix for biomonitoring exposure (Mercadante et al., 2018).
5. Photocatalytic Degradation
Stamatis et al. (2015) explored the photocatalytic degradation of tebuconazole under simulated solar irradiation, revealing pathways for its transformation. This research is significant for environmental remediation efforts (Stamatis et al., 2015).
6. Effects on Reproductive and Developmental Health
Research by Ma et al. (2020) and Chen et al. (2019) investigated the impact of tebuconazole on rat fetal Leydig cells and pubertal Leydig cell development, respectively. These studies contribute to our understanding of tebuconazole's potential reproductive toxicity (Ma et al., 2020); (Chen et al., 2019).
7. Rapid Detection Techniques
A study by Truong et al. (2021) developed a new method for the rapid detection of tebuconazole using an aptasensor. This advancement is crucial for monitoring tebuconazole in food and environmental samples (Truong et al., 2021).
8. Impact of Repeated Exposure
Han et al. (2021) examined the effects of repeated tebuconazole exposure on soil microbial community composition and functional diversity. This study is important for assessing the long-term environmental impacts of tebuconazole use (Han et al., 2021).
Propiedades
Fórmula molecular |
C16H22ClN3O |
|---|---|
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
(3R)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m0/s1 |
Clave InChI |
PXMNMQRDXWABCY-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)[C@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES canónico |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1254643.png)
![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)



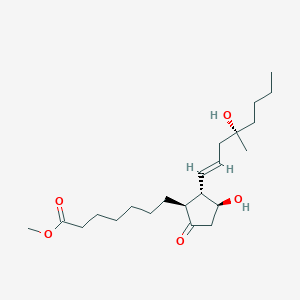
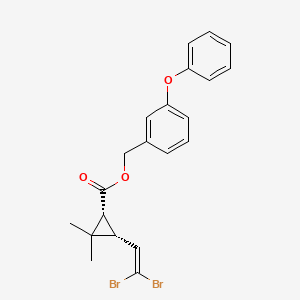
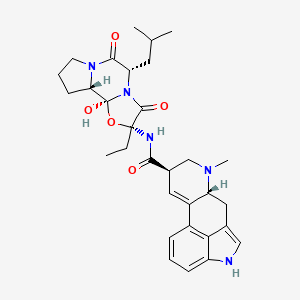

![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)


